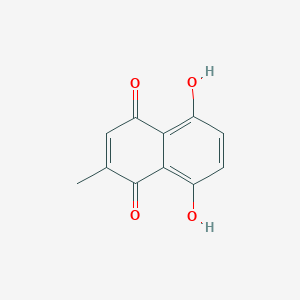

Methylnaphthazarin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14554-09-7 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5,8-dihydroxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,12-13H,1H3 |

InChI Key |

YKPXIWHBRBFRQM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Other CAS No. |

14554-09-7 |

Synonyms |

5,8-dihydroxy-2-methyl-1,4-naphthoquinone methylnaphthazarin |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Methylnaphthazarin

Identification of Natural Sources of Methylnaphthazarin

This compound and its derivatives are not ubiquitous in nature but have been identified in specific families of plants and types of microorganisms.

Plants: The compound is notably present in the carnivorous plant family Droseraceae (sundews). Species such as Drosera rotundifolia and Drosera spathulata are known to contain 7-methyljuglone (B1678795) (a regioisomer of this compound) and its precursors. researchgate.netresearchgate.netsemanticscholar.org Specifically, 2-methylnaphthazarin 5-O-glucoside has been identified in methanol (B129727) extracts from in vitro cultures of Drosera species. capes.gov.br Another significant plant source is the genus Plumbago, particularly the roots of Plumbago zeylanica, from which 2-methylnaphthazarin has been directly isolated along with other naphthoquinones like plumbagin. rsc.orgrsc.orgnih.govscispace.comresearchgate.net

Microorganisms: The actinomycete genus Streptomyces is a recognized source of a vast array of secondary metabolites, including naphthoquinones. While research has focused on complex antibiotics from Streptomyces, this compound has been identified as a metabolite of interest from endophytic strains such as Streptomyces longisporoflavus. core.ac.ukresearchgate.netfrontiersin.orgmdpi.com

Marine Organisms: Sea urchins are well-documented sources of polyhydroxylated naphthoquinones (PHNQs), commonly known as spinochromes. rsc.orgmdpi.com These compounds are derivatives of naphthazarin, and while methylated spinochromes have been isolated, the direct isolation of 2-methylnaphthazarin itself is less commonly reported than its more complex, substituted derivatives. rsc.org For example, various spinochromes and their derivatives have been identified in species like Strongylocentrotus droebachiensis and Mesocentrotus nudus. mdpi.comuit.no

The following table summarizes the primary natural sources of this compound.

Table 1: Natural Sources of this compound

| Kingdom | Family/Genus | Specific Source/Organism(s) |

|---|---|---|

| Plantae | Droseraceae | Drosera rotundifolia, Drosera spathulata |

| Plantae | Plumbaginaceae | Plumbago zeylanica (roots) |

| Bacteria | Streptomycetaceae | Streptomyces spp. (e.g., S. longisporoflavus) |

| Animalia | Echinoidea (Sea Urchins) | Source of naphthazarin derivatives (spinochromes) |

Advanced Extraction Techniques for this compound from Biological Matrices

The extraction of this compound from its natural sources requires careful selection of methods to ensure efficiency and preserve the integrity of the compound.

A critical consideration when extracting from Drosera species is the potential for artifact formation. Research has shown that 2-methylnaphthazarin can be formed from its glycoside precursor, rossoliside (7-methylhydrojuglone 4-O-glucoside), during extraction with methanol. semanticscholar.orgcapes.gov.br This highlights that the choice of solvent is paramount in determining the final composition of the extract.

Commonly employed extraction methodologies include:

Solvent Extraction: This is the most conventional method. For plant materials like the roots of Plumbago zeylanica, extraction is often performed using light petroleum, with the phenolic fraction containing the naphthoquinones. rsc.orgrsc.org For isolating metabolites from Streptomyces cultures, ethyl acetate (B1210297) is a frequently used solvent due to its effectiveness in extracting a wide range of secondary metabolites. researchgate.net

Soxhlet Extraction: This technique has been applied to plant material from the Droseraceae family, providing a more exhaustive extraction compared to simple maceration. researchgate.net

Specialized Lysis for Marine Cells: When targeting compounds within the red spherule cells of sea urchins, specific techniques are employed. These include using Milli-Q water to induce hypotonic lysis or a mixture of methanol and trifluoroacetic acid to chemically lyse the cell membranes and release their contents. uit.no

The table below outlines various extraction techniques used for isolating this compound and related compounds.

Table 2: Extraction Techniques for this compound

| Technique | Biological Matrix | Solvents/Methodology | Notes |

|---|---|---|---|

| Solvent Extraction | Plumbago zeylanica roots | Light petroleum | Targets phenolic fraction containing naphthoquinones. rsc.orgrsc.org |

| Solvent Extraction | Streptomyces culture | Ethyl acetate | Effective for secondary metabolite extraction. researchgate.net |

| Methanol Extraction | Drosera spp. | Methanol | Can lead to the formation of 2-methylnaphthazarin as an artifact from rossoliside. semanticscholar.orgcapes.gov.br |

| Soxhlet Extraction | Drosera spp. | Appropriate organic solvent | Allows for continuous, exhaustive extraction. researchgate.net |

| Hypotonic Lysis | Sea Urchin Cells | Milli-Q Water | Bursts cells to release internal contents. uit.no |

Chromatographic and Spectroscopic Methodologies for Isolation and Purity Assessment in Research

Following extraction, a combination of chromatographic and spectroscopic techniques is essential for the isolation, purification, and structural elucidation of this compound.

Chromatographic Separation: Chromatography is a fundamental step for separating this compound from the complex mixture of compounds present in a crude extract. mpg.deyoutube.comnih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a rapid, preliminary screening method to analyze the composition of extracts from sources like Droseraceae and to optimize solvent systems for column chromatography. researchgate.netresearchgate.net

Column Chromatography: This is a standard purification technique. For instance, the phenolic fraction of a Plumbago zeylanica extract is subjected to column chromatography to isolate individual naphthoquinones. rsc.orgrsc.org Solid-phase extraction cartridges, such as Sep-Pak C-18, utilize the principles of reverse-phase chromatography for efficient separation. youtube.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are powerful techniques for the final purification and quantification of this compound. researchgate.net When coupled with a Diode-Array Detector (DAD), HPLC and UHPLC allow for the detection and spectral characterization of separated compounds. mdpi.comnih.gov This method is extensively used in the analysis of spinochromes from sea urchins. mdpi.comnih.gov

Spectroscopic Methodologies: Spectroscopy is indispensable for the structural confirmation and purity assessment of the isolated compound. labmanager.comsolubilityofthings.comfiveable.me

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the absorption spectra of the molecule during purification and for quantitative analysis. labmanager.comexcli.de Naphthoquinones exhibit characteristic absorption peaks in the UV-Vis range that aid in their identification. mdpi.comexcli.de

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, providing further structural evidence. excli.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1H, 13C, and 2D techniques like GIAO) is the most definitive method for elucidating the precise molecular structure of this compound and its derivatives. excli.denih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. When coupled with HPLC (HPLC-MS), it is a powerful tool for identifying known compounds and characterizing new ones in complex mixtures, as demonstrated in the analysis of sea urchin pigments. nih.gov

The following table summarizes the analytical techniques used in the study of this compound.

Table 3: Chromatographic and Spectroscopic Methods

| Technique | Purpose | Application Example |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Screening & Method Development | Rapid analysis of Drosera extracts. researchgate.netresearchgate.net |

| Column Chromatography | Purification | Isolation from Plumbago zeylanica extracts. rsc.orgrsc.org |

| HPLC/UHPLC-DAD | Separation & Quantification | Analysis of naphthoquinones in sea urchins and plants. researchgate.netmdpi.comnih.gov |

| UV-Visible Spectroscopy | Detection & Quantification | Characterizing DNA and protein binding interactions. excli.de |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Definitive structure determination of isolated compounds. excli.denih.gov |

| Mass Spectrometry (MS) | Identification & Confirmation | Determining molecular weight, often coupled with HPLC. nih.gov |

Chemical Synthesis and Structural Modifications of Methylnaphthazarin

De Novo Synthetic Routes to Methylnaphthazarin

De novo synthesis, the construction of complex molecules from simple, commercially available precursors, is a fundamental strategy in organic chemistry. epa.gov For this compound, specific routes have been established that allow for its efficient preparation.

A key synthetic route to this compound (MNZ) involves the use of 2-methylmaleic anhydride (B1165640) and 1,4-benzenediol as the primary starting materials. fishersci.atfishersci.cafishersci.ca This method is based on a Friedel-Crafts-type condensation reaction, a common strategy for preparing peripherally substituted naphthazarin compounds. uni.lu The synthesis of MNZ, a rare natural product, has been successfully achieved and reported through this pathway. fishersci.cafishersci.ca The starting materials, 2-methylmaleic anhydride (also known as citraconic anhydride) and 1,4-benzenediol, are typically purchased from chemical suppliers. fishersci.canih.gov

Synthesis of this compound Derivatives and Analogues

The modification of the this compound scaffold is crucial for developing new compounds with potentially enhanced or novel properties. Synthetic efforts have produced a variety of derivatives, including O-methylated, halogenated, and other substituted analogues.

O-methylated naphthazarin derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, the total synthesis of (±)-parimycin, an antibiotic, was accomplished starting from O-methylnaphthazarin in nine synthetic steps. fishersci.com This highlights the utility of O-methylated analogues as building blocks in constructing intricate natural product frameworks. fishersci.com

Halogenated derivatives of this compound have been synthesized and studied. One such example is 2-bromothis compound diacetate, which has been successfully obtained and characterized. uni.luwikipedia.org The synthesis of such compounds often involves the discovery of by-products from known preparations of 2-methylnaphthazarin, leading to the identification and creation of new halogenated structures. uni.lu

A diverse array of other substituted naphthazarin analogues has been created to explore their chemical and biological properties. These modifications often target the hydroxyl or quinone groups of the naphthazarin core.

Key examples of these synthetic modifications include:

Ester Derivatives : Bis-ester substituted 2,3-dimethylnaphthazarins have been prepared through double esterification reactions with various acyl chlorides under mild conditions. ontosight.ai

Amino Derivatives : (Alkylamino)naphthoquinones can be synthesized in high yields from their corresponding bromo-analogues. thegoodscentscompany.com This method provides an efficient route to compounds with nitrogen-containing substituents. thegoodscentscompany.com Additionally, novel N,S-substituted naphthoquinone analogues have been synthesized from aminonaphthoquinone derivatives reacting with allyl mercaptan. sigmaaldrich.com

Glycoside Derivatives : To create more stable analogues, thioglycoside conjugates with a naphthazarin core have been synthesized. fishersci.ca This involves the thiomethylation of hydroxynaphthazarins to produce acetylated thiomethylglucosides. fishersci.ca

Table 1: Examples of Substituted Naphthazarin Analogues

| Derivative Class | Synthetic Precursor(s) | Type of Reaction | Reference |

|---|---|---|---|

| Ester Derivatives | 2,3-dithis compound, Acyl chlorides | Esterification | ontosight.ai |

| Amino Derivatives | Bromo-naphthoquinones, Amines | Nucleophilic Substitution | thegoodscentscompany.com |

| N,S-Substituted Analogues | Aminonaphthoquinones, Allyl mercaptan | Condensation/Addition | sigmaaldrich.com |

| Thioglycosides | Hydroxynaphthazarins, Acetylthioglucose | Thiomethylation | fishersci.ca |

Synthesis of Halogenated this compound Derivatives (e.g., 2-Bromothis compound Diacetate)

High-Throughput Synthetic Methodologies in Naphthoquinone Research

Modern synthetic chemistry increasingly relies on efficient and high-throughput methods to accelerate the discovery of new compounds. In naphthoquinone research, several advanced methodologies have been employed.

High-Throughput Screening : This technique has been used to screen libraries of diverse molecules, which led to the identification of the 1,4-naphthoquinone (B94277) scaffold as a new class of Hsp90 inhibitors. eragene.com Following this discovery, a rationally-designed series of analogues was synthesized to establish key structure-activity relationships. eragene.com

One-Pot Processes : To simplify synthesis and reduce time, one-pot processes have been developed. A notable example is the synthesis of naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes at room temperature, using a bifunctional catalyst. atamanchemicals.com This method significantly simplifies the synthesis compared to traditional multi-step approaches. atamanchemicals.com

Continuous Flow Synthesis : Flow chemistry offers a safe and easily scalable method for producing chemical compounds. A continuous flow process for the synthesis of 2-(3-indolyl)-1,4-naphthoquinone has been reported, which proved to be more efficient than traditional batch synthesis. nih.gov This system uses simple, commercially available components and allows for the smooth transformation of indoles and 1,4-naphthoquinone into the desired products in good yields and short reaction times. nih.gov

Elucidation of Molecular Mechanisms of Methylnaphthazarin Action

Investigation of Thioredoxin Reductase (TrxR) Inhibition and Redox Homeostasis Modulation

Methylnaphthazarin, a naphthazarin derivative, has been identified as a potent cytotoxic agent that selectively inhibits the mammalian thioredoxin reductase (TrxR) enzymes. nih.govresearchgate.net This inhibition disrupts the cellular redox balance, leading to increased oxidative stress and subsequent cell death. nih.govresearchgate.net The thioredoxin system, which includes TrxR, is a critical component in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it a promising target for anticancer therapies. researchgate.netnih.govresearchgate.net

Analysis of Selective TrxR Enzyme Inhibition

This compound demonstrates selective and potent inhibition of the TrxR enzyme. nih.govresearchgate.net Studies have shown that it acts as a thioredoxin reductase inhibitor, which is a key mechanism of its cytotoxic activity. researchgate.net The inhibition of TrxR by this compound can lead to a state where the enzyme is converted from an antioxidant to a pro-oxidant, further contributing to oxidative stress. sci-hub.se This selective targeting of TrxR is significant because this enzyme is crucial for maintaining the reduced state of thioredoxin (Trx), which in turn regulates various downstream proteins involved in cellular processes like apoptosis. frontiersin.org The active site of TrxR, which often contains a rare amino acid selenocysteine, is a primary target for inhibitors. researchgate.netwikipedia.org The C-terminal active site of TrxR is particularly susceptible to inhibition, and blocking these residues can effectively suppress the enzyme's activity. frontiersin.org

Mechanisms of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The inhibition of TrxR by this compound directly leads to an increase in intracellular reactive oxygen species (ROS) and oxidative stress. nih.govresearchgate.net The thioredoxin system plays a vital role in eliminating ROS, and its disruption by inhibitors like this compound enhances intracellular ROS levels, leading to apoptosis in tumor cells. frontiersin.orgscienceopen.com Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.commdpi.comresearchgate.net This sustained oxidative stress can damage cellular components like DNA, lipids, and proteins. mdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and modest antioxidant defenses. mdpi.com In the context of cancer, while tumor cells often have higher basal levels of ROS, they also have upregulated antioxidant systems to cope with this stress. sci-hub.semdpi.com Therefore, further increasing ROS levels through TrxR inhibition can push cancer cells beyond their survival threshold. sci-hub.se

Impact of TrxR Expression Levels on Cellular Sensitivity to this compound

Cellular sensitivity to this compound is directly influenced by the expression levels of TrxR. nih.govresearchgate.net Research has demonstrated that knocking down TrxR expression sensitizes cells to the cytotoxic effects of this compound. nih.govresearchgate.net Conversely, overexpressing the functional TrxR enzyme confers resistance to the compound. nih.govresearchgate.net This underscores the physiological significance of TrxR as the primary target of this compound. nih.govresearchgate.net In many cancer cells, TrxR is overexpressed, which helps them to manage increased oxidative stress and resist apoptosis. researchgate.netnih.govresearchgate.net This makes TrxR an attractive target for cancer therapy, as its inhibition can selectively kill cancer cells with elevated TrxR levels. nih.govscienceopen.com The differential expression of TrxR between cancerous and normal cells provides a potential therapeutic window for TrxR inhibitors. nih.gov

Modulation of Cellular Signaling Pathways

This compound influences key cellular signaling pathways, primarily inducing apoptosis and suppressing the epithelial-mesenchymal transition, both of which are critical in cancer progression. nih.govresearchgate.net

Induction of Apoptotic Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netsemanticscholar.org The primary mechanism for this is the induction of oxidative stress through the inhibition of TrxR. nih.govresearchgate.net The accumulation of ROS can trigger the intrinsic mitochondrial pathway of apoptosis. nih.govnih.gov This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com The released cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. nih.gov Reduced thioredoxin can inhibit apoptosis by regulating caspase activity; therefore, the inhibition of TrxR and the subsequent decrease in reduced thioredoxin can promote apoptosis. nih.govfrontiersin.org

Suppression of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, such as increased motility and invasiveness, which are crucial for cancer metastasis. oatext.commdpi.com Some studies suggest that compounds that modulate redox status and induce apoptosis can also interfere with EMT. Key molecular players in EMT include transcription factors like Snail, Slug, and Twist, which repress epithelial markers like E-cadherin and promote mesenchymal markers like vimentin. oatext.commdpi.com The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of EMT. oatext.commdpi.com While direct evidence for this compound's effect on EMT is still emerging, its ability to modulate oxidative stress and induce apoptosis suggests a potential role in counteracting the processes that drive metastasis. The regulation of ROS has been linked to the modulation of signaling pathways involved in EMT. frontiersin.org

Inhibition of Cellular Migration and Adhesion Processes

This compound (MNZ) has been shown to impede key processes in cancer metastasis, namely cellular migration and adhesion. nih.gov In vitro studies using HeLa cells, a cervical cancer cell line, demonstrated that MNZ significantly inhibits cell migration. nih.gov This effect is thought to be mediated through the suppression of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. nih.gov

Furthermore, MNZ plays a significant role in suppressing cell adhesion by preventing cells from interacting with the extracellular matrix. nih.gov Research indicates that naphthoquinones, the class of compounds to which MNZ belongs, likely achieve this through multiple mechanisms. These can include modulating the expression of adhesion molecules, disrupting integrin signaling, inducing apoptosis (programmed cell death), and inhibiting cell migration. nih.gov Cell adhesion is a critical step in cancer metastasis, and the ability of MNZ to reduce the adhesion of HeLa cells in a concentration-dependent manner highlights its potential to interfere with this process. nih.gov

The primary mechanisms of action involve:

Modulation of adhesion molecule expression: Altering the levels of proteins on the cell surface that are responsible for binding to other cells or the extracellular matrix. nih.gov

Disruption of integrin signaling: Interfering with the signaling pathways initiated by integrins, which are key receptors in cell adhesion. nih.gov

Induction of apoptosis: Triggering programmed cell death, which can eliminate migrating cancer cells. nih.gov

Interactions with Intracellular Biomolecular Targets (e.g., DNA, Human Serum Albumin)

The therapeutic potential of small molecules like this compound is often linked to their ability to interact with crucial biomacromolecules within the body. nih.gov Deoxyribonucleic acid (DNA) and Human Serum Albumin (HSA) are two such significant targets. nih.govexcli.de

Interaction with DNA: DNA is a primary cellular target for many therapeutic agents. nih.gov The interaction between a compound and DNA can occur through several modes, including electrostatic interactions, intercalation (inserting between base pairs), and groove binding. nih.govexcli.de Studies on naphthoquinone derivatives similar to this compound have revealed that they can bind to the minor groove of calf thymus DNA (CT-DNA). nih.govexcli.de Understanding the specifics of these interactions, including the binding strength, is crucial for designing more effective drugs that can target DNA at specific sites or conformations. nih.gov

Interaction with Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and plays a vital role in the transport and disposition of many drugs and bioactive compounds. nih.govmdpi.com The binding of a compound to HSA can significantly influence its bioavailability, distribution, metabolism, and excretion. mdpi.com Research on related naphthoquinones indicates that they can be effectively transported by HSA. nih.govexcli.de Spectroscopic and molecular docking studies have shown that these compounds can bind to HSA with moderate affinity, often involving hydrogen bonds and van der Waals forces. mdpi.com This binding is typically a spontaneous process. mdpi.com While the binding can cause slight conformational changes in the secondary structure of HSA, it suggests that HSA can act as a carrier for these compounds in the circulatory system. excli.demdpi.com

Effects on Vascular Reactivity and Endothelial Function

This compound has been observed to induce vascular dysfunction by affecting the endothelium, the thin layer of cells lining blood vessels. nih.gov In studies using isolated rat aortic rings, this compound at concentrations of 1-10 microM enhanced vasoconstriction induced by phenylephrine (B352888) and counteracted vasorelaxation induced by acetylcholine, both in an endothelium-dependent manner. nih.gov This indicates that this compound's effects on blood vessel tone are mediated through its actions on the endothelial cells. nih.gov

Mechanisms of Endothelium-Derived Nitric Oxide (NO) Pathway Impairment

A key mechanism behind this compound-induced vascular dysfunction is the impairment of the endothelium-derived nitric oxide (NO) pathway. nih.gov NO is a critical signaling molecule that promotes vasodilation (the widening of blood vessels). nih.gov

Research using human umbilical vein endothelial cells (HUVECs) has shown that this compound leads to a concentration-dependent inhibition of NO formation. nih.gov This impairment is attributed to two primary actions:

Partial inhibition of nitric oxide synthase (NOS) activity: this compound directly interferes with the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.gov

Bioinactivation of NO: The compound contributes to the generation of superoxide (B77818) anions, which can react with and inactivate NO, thereby reducing its bioavailability. nih.govexcli.de

Importantly, treatment with this compound for up to 24 hours did not affect the protein expression of eNOS, suggesting that its inhibitory action is on the enzyme's activity rather than its synthesis. nih.gov

Contribution to Superoxide Anion Generation in Vascular Cells

In addition to impairing the NO pathway, this compound has been shown to generate superoxide anions (O₂⁻) in vascular cells. nih.gov This was observed in HUVECs following short-term treatment with the compound. nih.gov

The generation of superoxide anions has significant implications for vascular function. Superoxide can directly scavenge NO, forming peroxynitrite, which reduces the vasodilatory capacity of NO and can itself cause cellular damage. nih.gov This increased oxidative stress within the vascular endothelium is a key contributor to the endothelial dysfunction observed with this compound exposure. nih.gov Therefore, the vascular effects of this compound are a result of both the inhibition of NO synthesis and the increased inactivation of NO by superoxide anions. nih.gov

Interactive Data Tables

Table 1: Effect of this compound on Vascular Reactivity Data derived from studies on isolated rat aortic rings. nih.gov

| Parameter | Compound | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Vasoconstriction | Phenylephrine + this compound | 1-10 | Enhanced |

Table 2: Effect of this compound on Endothelial Cell Function Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

| Process | Compound | Effect |

|---|---|---|

| Nitric Oxide (NO) Formation | This compound | Concentration-dependent inhibition |

| Nitric Oxide Synthase (NOS) Activity | This compound | Partially inhibited |

| eNOS Protein Expression (24h) | This compound | No effect |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Establishment of Correlations between Methylnaphthazarin Structural Features and Biological Effects

The biological activity of naphthoquinones, including this compound, is intrinsically linked to their chemical structure. The position and nature of substituents on the naphthazarin scaffold can significantly alter their therapeutic effects.

The core structure of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a key determinant of its biological activity, which includes antimicrobial, antiviral, anti-inflammatory, and antiproliferative effects. researchgate.net The ability of these compounds to act as oxidizing agents or to bind to nucleophilic molecules is fundamental to their mechanism of action. researchgate.net

Research on naphthazarin derivatives has shown that the presence and position of a methyl group can modulate their biological effects. For instance, methylation at the C2 position of the quinone ring has been observed to decrease the reduction potential of the molecule. researchgate.net This alteration can make processes like redox cycling, a key mechanism for the biological activity of many quinones, less efficient. researchgate.net

In the context of anticancer activity, derivatives of 2,3-dithis compound have been synthesized and evaluated. Specifically, bis-benzoyl ester derivatives of 2,3-dithis compound have demonstrated borderline inhibitory activity against leukemia P388 cells. arkat-usa.org This suggests that while the dimethyl substitution pattern itself may have some activity, further modifications, such as esterification of the hydroxyl groups, are necessary to enhance cytotoxic effects.

Furthermore, studies on various naphthoquinone derivatives have highlighted the importance of the substitution pattern on the quinone ring for their biological activity. For example, in a series of N-substituted and S,S-substituted naphthoquinone derivatives, specific compounds showed considerable cytotoxic activity against a range of cancer cell lines, indicating that the nature of the substituent is critical for potency and selectivity. mdpi.com

Application of Computational Approaches for SAR and QSAR Modeling

Computational methods are increasingly employed to model the SAR and QSAR of naphthazarin derivatives, providing valuable insights into their mechanisms of action and guiding the design of new compounds. nih.govmdpi.com These approaches range from molecular docking simulations to the development of mathematical models that correlate structural descriptors with biological activity. nih.govmdpi.com

QSAR models have been successfully developed for various series of anticancer compounds, including those with a naphthoquinone scaffold. nih.govscirp.org These models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape, to predict its biological activity. scirp.org For instance, a QSAR model for a set of anticancer compounds against a melanoma cell line was developed using multiple linear regression, which successfully identified key structural features responsible for their anti-melanoma activity. nih.gov

In the study of naphthazarin derivatives, computational approaches have been used to investigate the influence of substituents on their electronic structure and tautomerism. scielo.br Density Functional Theory (DFT) calculations have been employed to explore the effect of methyl substituents on the intramolecular hydrogen bond strength in naphthazarin. scielo.br These studies have revealed that substitution can influence the stability of different tautomers, which in turn can affect their reactivity and interaction with biological targets. scielo.br

Machine learning-driven QSAR modeling has also emerged as a powerful tool. For example, random forest, extreme gradient boosting, and artificial neural network models have been used to correlate structural features of flavone (B191248) analogs with their anticancer activity, demonstrating the potential of these methods for rationally designing potent therapeutic agents. nih.gov Similar approaches could be applied to this compound and its derivatives to accelerate the discovery of new drug candidates.

Analysis of Substituent Effects on Molecular Interactions and Efficacy

The nature and position of substituents on the this compound framework have a profound impact on its molecular interactions and, consequently, its biological efficacy. The methyl group, in particular, can influence the electronic properties and steric profile of the molecule.

Studies on naphthoquinones have shown that electron-donating groups can alter the redox properties of the quinone system. researchgate.net The methyl group is an electron-donating group, and its presence on the naphthazarin ring can affect the molecule's ability to participate in redox cycling and generate reactive oxygen species, a common mechanism of action for many anticancer quinones. researchgate.net

Computational studies on β-substituted naphthazarin derivatives have shown that the strength of the intramolecular hydrogen bonds is influenced by the nature and position of the substituents. scielo.br For example, a study investigating the effect of methyl substituents on the intramolecular hydrogen bond strength in naphthazarin found that substitution at different positions increased the strength of this bond. scielo.br Stronger hydrogen bonding can affect the planarity of the molecule and its ability to intercalate into DNA or bind to enzyme active sites.

The introduction of other functional groups in addition to the methyl group can further modulate the biological activity. For example, the synthesis of ester derivatives of 2,3-dithis compound has been explored to enhance its anticancer properties. arkat-usa.org The addition of ester groups at the 5- and 8-hydroxyl positions introduces bulky substituents that can alter the molecule's interaction with its biological targets and potentially improve its pharmacokinetic properties.

The following table summarizes the anticancer activity of some exemplary naphthoquinone derivatives, highlighting the influence of different substituents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-methyl juglone (B1673114) derivative | HeLa | 5.3 | mdpi.com |

| 7-methyl juglone derivative | DU145 | 6.8 | mdpi.com |

| Plumbagin derivative | PANC-1 | 0.11 | mdpi.com |

| N-substituted naphthoquinone (55a) | Various | Not specified | mdpi.com |

| S,S-substituted naphthoquinone (56) | Various | Not specified | mdpi.com |

| Benzimidazolyl-retrochalcone (2) | HCT-116 | 0.83 | scirp.org |

| Benzimidazolyl-retrochalcone (6) | HCT-116 | 0.86 | scirp.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Methylnaphthazarin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of methylnaphthazarin and its derivatives in solution. wikipedia.orgnih.gov It provides detailed information about the chemical environment of individual atoms, particularly protons (¹H NMR) and carbon atoms (¹³C NMR). wikipedia.org

In the study of methyl-substituted naphthazarins, ¹H NMR spectroscopy is instrumental in characterizing the quinonoid and benzenoid nature of the rings. oup.com For instance, the ¹H NMR spectrum of this compound displays a quartet signal for a quinonoid proton and a doublet for a quinonoid methyl group. oup.com The chemical shifts of these protons are influenced by the rapid prototropic tautomerism that occurs in the naphthazarin framework. oup.com Acetylation of the hydroxyl groups blocks this equilibrium, leading to distinct signals for benzenoid and quinonoid protons in the resulting diacetate derivatives. oup.com

The analysis of ¹H NMR spectra of various methyl-substituted naphthazarins and their diacetates allows for the correlation of chemical shifts with the electronic nature of the rings to which the protons are attached. oup.com This comparative analysis is a key strategy for characterizing new derivatives. oup.com

Below is a table summarizing the ¹H NMR chemical shifts for this compound and its diacetate, illustrating the effect of acetylation on the proton environments.

¹H NMR Chemical Shifts (δ, ppm) for this compound and its Diacetate

| Proton Type | This compound | This compound Diacetate |

|---|---|---|

| Quinonoid Proton | 6.99 (q, J=1.38 Hz) | 6.66 (q, J=1.6 Hz) |

| Quinonoid Methyl | 2.34 (d, J=1.38 Hz) | 2.09 (d, J=1.6 Hz) |

| Benzenoid Protons | 7.30 | 7.35 |

Data sourced from Rodríguez et al. oup.com

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. sepscience.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. photothermal.comspectroscopyonline.com

For naphthazarin and its derivatives, IR spectroscopy has been used to confirm the existence of the 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure. oup.com Key vibrational modes, such as the stretching of hydroxyl (O-H) and carbonyl (C=O) groups, provide significant structural information. The presence of intramolecular hydrogen bonding in these molecules can be inferred from shifts in these characteristic frequencies. mdpi.com In naphthazarin, the O-H stretching mode is observed around 3060 cm⁻¹, which is indicative of a relatively weak hydrogen bond. researchgate.net

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the carbon backbone of molecules like this compound. sepscience.commt.com While specific Raman data for this compound is less commonly reported in introductory literature, computational studies on related naphthazarin derivatives have shown that combining experimental IR and Raman spectra with theoretical calculations, such as those using Density Functional Theory (DFT), allows for precise band assignments. mdpi.com This combined approach is crucial for a comprehensive vibrational analysis. mdpi.com

The complementarity of IR and Raman spectroscopy is essential for a full structural characterization. sepscience.com For instance, symmetric vibrations that are weak in an IR spectrum are often strong in a Raman spectrum. sepscience.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a model of the molecular structure, including bond lengths and angles. nih.govcam.ac.uk

The crystal structure of a tetramethyl-substituted naphthazarin, 2,3,6,7-tetramethyl-5,8-dihydroxy-1,4-naphthoquinone, has been determined using X-ray diffraction. oup.com This analysis revealed that the compound crystallizes in the orthorhombic space group Ibam. oup.com The molecules are arranged in stacks along the c-axis, with an interplanar distance of 3.38 Å between overlapping molecules, indicating the formation of a centrosymmetric charge-transfer complex with itself. oup.com

This technique provides unambiguous evidence of the solid-state conformation and intermolecular interactions, which are not accessible through solution-state studies like NMR. oup.com The structural data obtained from X-ray crystallography, such as unit cell dimensions and atomic coordinates, are fundamental for understanding the material's properties. oup.com For the tetrathis compound derivative, the refined cell parameters were determined to be a=17.479(1) Å, b=9.983(1) Å, and c=6.752(1) Å, with four molecules per unit cell. oup.com

Computational Chemistry and Theoretical Modeling of Methylnaphthazarin

Computational chemistry and theoretical modeling provide powerful tools for understanding the intricate molecular properties and behaviors of methylnaphthazarin and its derivatives. These methods offer insights into electronic structure, reactivity, and dynamic processes that are often difficult to probe experimentally.

Preclinical Research Paradigms and Methodological Advances for Methylnaphthazarin

Development and Application of Advanced in vitro Preclinical Models

The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complex microenvironment of human tissues have spurred the development of more sophisticated in vitro models. These advanced systems offer a more physiologically relevant context for studying the efficacy and mechanisms of action of compounds like Methylnaphthazarin.

Utilization of 3D Microtissue and Organoid Systems

Three-dimensional (3D) microtissues and organoids have emerged as powerful tools in preclinical research. pascalab.orgmoleculardevices.com These self-assembling, multicellular structures mimic the architecture and functionality of native organs, providing a more accurate model for assessing drug responses than conventional 2D cultures. pascalab.orgmoleculardevices.com Organoids can be derived from stem cells and differentiated into various tissue types, including those relevant to cancer research such as lung, liver, and brain organoids. moleculardevices.com

A notable application in the study of this compound (MNZ) involves the use of 3D HeLa spheroids. Research has demonstrated the cytotoxic effects of free MNZ and liposomal formulations on these 3D cancer models. researchgate.net The use of such spheroid models allows for investigations into cellular uptake and the effectiveness of targeted delivery systems in a more tissue-like environment. researchgate.net The ability to create these miniature organs in vitro provides a valuable platform for analyzing the impact of compounds on complex biological processes that are not adequately represented in monolayer cell cultures. nsk.com

Strategies for Integrating Patient-Derived Cellular Diversity in Models

To enhance the clinical relevance of in vitro models, there is a growing emphasis on incorporating the cellular diversity seen in patient populations. This involves the use of patient-derived cells to create models that reflect the genetic and phenotypic heterogeneity of human diseases. nih.gov Organoids, for instance, can be generated from patient tissues, capturing the specific characteristics of an individual's disease. moleculardevices.com This approach is particularly valuable in cancer research, where tumor heterogeneity significantly influences treatment outcomes. nih.gov

While direct studies on this compound employing a wide range of patient-derived organoids are still emerging, the established methodologies provide a clear path for future investigations. The ability to test MNZ on a panel of patient-derived organoids could help in identifying responsive patient subpopulations and understanding the molecular basis of sensitivity or resistance to the compound. This personalized approach holds the potential to bridge the gap between preclinical findings and clinical efficacy. nih.gov

Utilization of in vivo Preclinical Animal Models

In vivo animal models remain a critical component of preclinical research, offering insights into the systemic effects of a compound. biobide.comijpras.com The selection of an appropriate animal model is crucial for obtaining clinically relevant and reproducible data. clinicaltrialsarena.com

Genetically Engineered Mouse (GEM) Models

Genetically engineered mouse (GEM) models are created by modifying the mouse genome to mimic human diseases, such as cancer. wikipedia.orgnih.gov These models are invaluable for studying tumor initiation, progression, and metastasis in an immunocompetent setting, which is a significant advantage over traditional xenograft models. embopress.orgcrownbio.com GEMMs allow for the investigation of how genetic alterations influence therapeutic responses and can be used to validate drug targets. nih.govembopress.org The development of GEMMs involves techniques like homologous recombination and CRISPR-Cas9 genome editing to introduce specific genetic changes. nki.nl

Although specific studies detailing the use of GEMMs in this compound research are not extensively documented in the provided results, the principles of these models are highly applicable. For instance, a GEMM harboring a specific oncogene or tumor suppressor mutation relevant to a cancer type that MNZ is being tested against would provide a powerful tool to assess its efficacy in a genetically defined context. crownbio.com

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse. nih.govcriver.com A key advantage of PDX models is their ability to retain the histological and genetic characteristics of the original patient tumor, including its heterogeneity. nih.govcriver.com This makes them highly predictive of clinical outcomes and valuable for translational cancer research. nih.gov

The application of PDX models in this compound research would allow for the evaluation of its anti-tumor activity across a diverse range of patient tumors. This approach can help in identifying biomarkers of response and understanding the mechanisms of resistance. While cell line-derived xenografts are simpler and more reproducible, PDX models offer a more accurate representation of human cancer biology. criver.com Challenges in using PDX models include the potential for murine cell contamination and viral infections, which necessitate rigorous quality control. crownbio.com

Methodological Considerations for Model Reproducibility and Study Oversight

Ensuring the reproducibility of preclinical research is paramount for the successful translation of findings to the clinic. nih.gov A significant challenge in preclinical science is the variability in experimental outcomes, which can be influenced by numerous factors in the laboratory setting. nih.gov Key elements to enhance reproducibility include detailed experimental protocols, transparent data management, and pre-specified data analysis plans. nih.gov

For in vivo studies, several methodological aspects can influence the results, including the choice of animal model, and the specifics of the experimental protocol. nih.gov Rigorous study design and oversight are critical to minimize bias and ensure the reliability of the findings. nih.gov This includes the clear reporting of all experimental details to allow for independent replication. In the context of this compound research, adhering to these principles across all preclinical models, from 3D organoids to PDX models, is essential for building a robust evidence base for its potential therapeutic applications.

Interactive Data Table: Preclinical Models for this compound Research

| Model Type | Sub-Type | Key Features | Relevance to this compound Research |

| In Vitro | 3D Microtissues/Organoids | Mimic organ structure and function. pascalab.orgmoleculardevices.com | Assessing cytotoxicity and delivery systems in a tissue-like context. researchgate.net |

| Patient-Derived Cells | Capture patient-specific disease characteristics. nih.gov | Evaluating efficacy across a diverse patient population. nih.gov | |

| In Vivo | Genetically Engineered Mouse (GEM) Models | Mimic human diseases through genetic modification in an immunocompetent host. wikipedia.orgembopress.org | Studying efficacy in genetically defined cancers. crownbio.com |

| Patient-Derived Xenograft (PDX) Models | Retain characteristics of the original patient tumor. nih.govcriver.com | Predicting clinical response and identifying biomarkers. nih.gov |

Research into Novel Drug Delivery Systems

The therapeutic potential of this compound (MNZ), a natural compound with promising anti-cancer properties, has been historically limited by its poor aqueous solubility and low selectivity. fishersci.cadsmz.denih.govresearcher.life To address these challenges, research has focused on the development of novel drug delivery systems. fishersci.cadsmz.denih.govresearcher.life These advanced systems aim to enhance the compound's stability, control its release, and, most importantly, deliver it specifically to target cells, thereby improving efficacy while minimizing off-target effects. fishersci.cadsmz.denih.govresearcher.life Nanotechnology-based carriers, particularly liposomes, have emerged as a leading strategy in preclinical investigations for MNZ. fishersci.cadsmz.denih.govresearcher.life

Development of Liposomal Encapsulation for Targeted Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer, making them highly biocompatible and versatile for encapsulating both hydrophilic and hydrophobic drugs. fishersci.nowikipedia.org The encapsulation of MNZ within liposomes (LP-MNZ) serves to overcome its inherent low water solubility. fishersci.cadsmz.de Research has demonstrated the successful formulation of MNZ-loaded liposomes using methods such as thin-film hydration. dsmz.deresearchgate.net

These liposomal formulations exhibit excellent physicochemical properties suitable for a drug delivery vehicle. fishersci.cadsmz.de Studies have produced MNZ-loaded liposomes with desirable particle sizes, a narrow size distribution (Polydispersity Index, PDI), and high encapsulation efficiency, indicating that the vast majority of the drug is successfully contained within the lipid carrier. researchgate.netnih.gov For instance, a formulation of non-targeted MNZ-loaded liposomes (LP-MNZ) showed an average size of approximately 122 nm with an encapsulation efficiency of over 99%. researchgate.netnih.gov The stability of these formulations is also a key research parameter, with studies showing that the liposomes maintain their structural integrity and drug load over extended periods under refrigerated conditions. nih.gov

Furthermore, liposomal encapsulation provides a controlled drug release profile. fishersci.cadsmz.de In vitro studies show that the release of MNZ from liposomes is pH-dependent, with a faster release rate observed in an acidic environment (pH 5.4), which mimics the tumor microenvironment, compared to a neutral physiological pH (7.4). dsmz.deresearchgate.net This suggests that the liposomal carrier can remain stable in general circulation and preferentially release its payload at the target site. dsmz.deresearchgate.net

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%EE) | Loading Capacity (%LC) |

|---|---|---|---|---|---|

| LP-MNZ (Non-targeted) | 121.93 ± 1.94 | 0.26 ± 0.01 | +45.73 ± 0.61 | 99.32 ± 1.80 | 4.15 ± 0.07 |

| F/B-LP-MNZ (Dual-targeted) | 110.93 ± 3.04 | 0.25 ± 0.02 | +46.07 ± 0.85 | 99.13 ± 2.70 | 4.02 ± 0.27 |

Surface Modification of Liposomes with Targeting Ligands (e.g., Folate and Biotin)

To enhance the specificity of drug delivery, liposomes can be surface-modified with ligands that bind to receptors overexpressed on cancer cells. fishersci.cadsmz.denih.gov This active targeting strategy aims to increase the concentration of the therapeutic agent at the tumor site, thereby improving anti-cancer efficacy. fishersci.cadsmz.denih.gov

A significant advancement in MNZ delivery involves the development of liposomes decorated with both folate and biotin (B1667282) (F/B-LP-MNZ). fishersci.cadsmz.denih.gov The rationale for this dual-targeting approach is based on the observation that many types of cancer cells, such as HeLa cells, exhibit high expression levels of both folate and biotin receptors. fishersci.cadsmz.denih.gov By functionalizing the liposome surface with these two ligands, the nanocarrier can more effectively recognize and bind to target cancer cells. fishersci.cadsmz.denih.gov

Preclinical research has validated this approach, demonstrating that dual-targeted F/B-LP-MNZ significantly increases cytotoxicity against HeLa cells compared to non-targeted liposomes (LP-MNZ). fishersci.cadsmz.denih.gov This enhanced effect is attributed to superior specificity, which was confirmed by studies showing greater cellular uptake and improved attachment to cancer cells under dynamic flow conditions for the F/B-LP-MNZ formulation. fishersci.cadsmz.denih.gov These findings underscore the potential of dual-ligand targeting as a highly effective strategy for delivering MNZ in a selective and potent manner. fishersci.cadsmz.denih.govresearcher.life

| Parameter | Non-Targeted Liposomes (LP-MNZ) | Dual-Targeted Liposomes (F/B-LP-MNZ) | Key Finding |

|---|---|---|---|

| Cytotoxicity (vs. HeLa cells) | Active | Significantly higher than LP-MNZ | Dual targeting enhances cancer cell killing. dsmz.denih.gov |

| Cellular Uptake (in HeLa cells) | Observed | Enhanced compared to LP-MNZ | Targeting ligands improve internalization into cancer cells. dsmz.denih.gov |

| Dynamic Flow Attachment | Baseline attachment | Improved compared to LP-MNZ | Superior specificity of the dual-targeted system for cancer cells. dsmz.denih.gov |

Current Challenges and Future Directions in Methylnaphthazarin Research

Addressing Physicochemical Limitations for Research Applications

A primary obstacle in methylnaphthazarin research is its inherent physicochemical properties, most notably its poor aqueous solubility and low selectivity. researchgate.netnih.gov These characteristics limit its bioavailability and can lead to off-target effects, complicating the interpretation of research findings and hindering its development for potential therapeutic use.

Poor aqueous solubility is a significant issue for many potential drugs, as it can impede their absorption and distribution in biological systems. beilstein-institut.de In the case of this compound, its low solubility makes it difficult to formulate for in vitro and in vivo studies, often requiring the use of organic solvents that can have their own confounding effects on biological systems. researchgate.netnih.gov Researchers are actively exploring various strategies to overcome this limitation. One promising approach involves the use of drug delivery systems, such as liposomes. researchgate.netnih.gov For instance, encapsulating this compound within liposomes decorated with targeting ligands like folate and biotin (B1667282) has been shown to improve its solubility and stability. researchgate.netnih.gov This method not only enhances the delivery of the compound to target cells but also allows for controlled drug release. researchgate.net

The low selectivity of this compound is another major concern. researchgate.netnih.gov While it exhibits potent cytotoxic effects against cancer cells, it can also affect healthy cells, leading to potential toxicity. researchgate.net To address this, researchers are focused on developing targeted delivery strategies. The aforementioned dual-targeting liposomes, for example, are designed to specifically bind to receptors that are overexpressed on the surface of cancer cells, thereby increasing the concentration of this compound at the tumor site while minimizing exposure to healthy tissues. researchgate.netnih.gov This approach has demonstrated enhanced cytotoxicity against cancer cells compared to non-targeted liposomes. researchgate.netnih.gov

The pH-dependent solubility of this compound also presents both a challenge and an opportunity. researchgate.net Its solubility increases in acidic environments, which is a characteristic of the tumor microenvironment. researchgate.net This property can be exploited for targeted drug release, where the liposomal formulation remains stable in the neutral pH of the bloodstream but releases the encapsulated this compound upon reaching the acidic environment of a tumor. researchgate.net

Future research in this area will likely focus on the continued development of novel formulation and delivery technologies to enhance the solubility, stability, and selectivity of this compound. This may include the exploration of other nanocarriers, such as polymers and micelles, as well as the investigation of different targeting moieties to improve specificity for various cell types.

Exploration of Synergistic Effects in Combination Research Strategies

The investigation of synergistic effects through combination research strategies represents a promising avenue for advancing the therapeutic potential of this compound. This approach involves pairing this compound with other agents to enhance efficacy, overcome resistance, or reduce toxicity. The rationale behind this strategy is that combining compounds with different mechanisms of action can lead to a greater therapeutic effect than the sum of their individual effects. ucl.ac.uk

In the context of cancer research, combining this compound with established chemotherapeutic drugs or other natural products could be beneficial. For example, some carnivorous plant extracts have been shown to enhance the activity of known anticancer compounds. mdpi.com A study on a Nepenthes hybrid demonstrated that its extract, when combined with 5-fluorouracil, synergistically increased apoptosis in several cancer cell lines. mdpi.com Similarly, an extract from another Nepenthes species enhanced the cytotoxicity of cisplatin (B142131) against oral cancer cells. mdpi.com Given that this compound is a constituent of some Nepenthes species, these findings suggest that it may also exhibit synergistic properties. researchgate.netthieme-connect.com

The exploration of synergism is not limited to cancer therapy. In the field of infectious diseases, the combination of natural products with conventional antibiotics is a strategy to combat the growing problem of microbial resistance. mdpi.com Naphthoquinones, the class of compounds to which this compound belongs, are known for their antibacterial and antifungal activities. researchgate.net Combining this compound with existing antimicrobial agents could potentially lead to more effective treatments for infections.

Future research should systematically investigate the synergistic potential of this compound with a wide range of compounds. This could involve high-throughput screening of combination libraries to identify promising pairs. Subsequent studies would then be needed to elucidate the molecular mechanisms underlying any observed synergistic interactions. Understanding how this compound interacts with other agents at the cellular and molecular level will be crucial for designing rational and effective combination therapies.

Development of Novel Research Tools and Probes Based on this compound Scaffolds

The unique chemical structure of this compound provides a valuable scaffold for the development of novel research tools and probes. nih.gov These tools can be instrumental in studying various biological processes, from tracking biochemical reactions in living cells to identifying new drug targets. nih.gov Fluorescent probes, for instance, are powerful tools in bioimaging that allow for the visualization of cellular structures and processes with high sensitivity and resolution. nih.govthermofisher.com

By chemically modifying the this compound molecule and attaching a fluorophore, it is possible to create probes that can be used to study its uptake, subcellular localization, and mechanism of action. nih.gov For example, fluorescently labeled analogs of natural products have been successfully used to determine their distribution within cells, providing insights into their molecular targets. nih.gov Such studies could reveal whether this compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, which would be a critical step in understanding its biological activity.

Furthermore, the development of "turn-on" fluorescent probes based on the this compound scaffold is another exciting possibility. These probes are designed to be non-fluorescent until they interact with a specific target molecule, at which point their fluorescence is activated. u-strasbg.frchemrxiv.org This approach offers the advantage of low background signal, enabling the sensitive detection of the target in complex biological environments. u-strasbg.fr Such probes could be designed to target specific enzymes or receptors that are relevant to the therapeutic effects of this compound.

The creation of these research tools would not only advance our understanding of this compound's own biology but could also provide new probes for studying broader cellular processes. The development of such tools requires a multidisciplinary approach, combining expertise in synthetic chemistry, cell biology, and advanced microscopy techniques.

Integration of Advanced Computational and Experimental Approaches for Discovery and Mechanistic Insights

The integration of advanced computational and experimental methods is poised to accelerate the discovery of new applications for this compound and provide deeper insights into its mechanisms of action. nih.govnih.gov This synergistic approach allows researchers to navigate the vast chemical and biological space more efficiently, guiding experimental work and helping to interpret complex data. nih.gov

Computational tools, such as molecular docking and network pharmacology, can be used to predict the potential molecular targets of this compound. researchgate.netmdpi.com Molecular docking simulates the interaction between a small molecule and a protein, allowing researchers to identify potential binding partners. nih.govmdpi.com Network pharmacology, on the other hand, takes a broader systems-level view, analyzing the complex network of interactions between drugs, targets, and diseases. researchgate.netmdpi.com This can help to identify the key pathways and biological processes that are modulated by this compound. researchgate.net For instance, a network pharmacology study on medicinal plants containing compounds like this compound identified potential targets related to diabetic retinopathy, suggesting a new therapeutic area for investigation. mdpi.com

These computational predictions can then be validated through targeted experimental studies. researchgate.net For example, if computational modeling suggests that this compound binds to a particular enzyme, biochemical assays can be performed to confirm this interaction and determine its functional consequences. researchgate.net This iterative cycle of computational prediction and experimental validation can significantly streamline the research process. nih.govd-nb.info

Furthermore, machine learning and artificial intelligence are emerging as powerful tools in drug discovery. nih.govd-nb.info These approaches can be used to build predictive models based on large datasets of chemical structures and biological activities. d-nb.info Such models could be used to screen virtual libraries of this compound derivatives for improved potency or selectivity, or to identify novel pharmacological applications. d-nb.info

The integration of these advanced computational and experimental workflows holds great promise for unlocking the full potential of this compound. nih.gov By combining the predictive power of in silico methods with the empirical rigor of experimental biology, researchers can accelerate the pace of discovery and gain a more comprehensive understanding of this intriguing natural product.

Identifying Broader Pharmacological Research Applications Beyond Current Focus Areas

While much of the research on this compound has centered on its anticancer properties, there is a growing interest in exploring its potential in other pharmacological areas. researchgate.netnih.gov The unique chemical structure and biological activities of naphthoquinones suggest that this compound may have a broader range of applications that are yet to be fully investigated. researchgate.netresearchgate.net

One area of potential interest is in the treatment of inflammatory diseases. researchgate.netresearchgate.net Naphthazarin and its derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound may also have similar effects. researchgate.net Further research is needed to investigate the anti-inflammatory activity of this compound and to elucidate the underlying molecular mechanisms.

Another potential application is in the field of infectious diseases. researchgate.netresearchgate.net As previously mentioned, naphthoquinones have demonstrated antibacterial and antifungal activities. researchgate.net this compound has also been shown to have antimalarial properties. researchgate.netthieme-connect.com Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, the investigation of this compound as a potential lead compound for the development of new anti-infective therapies is warranted.

Furthermore, the potential of this compound in agriculture as a biopesticide or bioherbicide is an area that could be explored. researchgate.net The use of naturally occurring compounds in agriculture is gaining traction as a more environmentally friendly alternative to synthetic pesticides. researchgate.net

The discovery of novel pharmacological applications for this compound will require a multidisciplinary approach, involving screening in a wide range of biological assays and disease models. The integration of computational methods, as discussed in the previous section, can also play a crucial role in identifying new potential therapeutic areas. mdpi.com By expanding the scope of research beyond oncology, the scientific community can uncover the full therapeutic potential of this versatile natural product.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Methylnaphthazarin in academic research?

- Answer : this compound synthesis typically involves quinone-based reactions, with careful control of methylation steps. Characterization should follow IUPAC guidelines, including:

- Spectral analysis : NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm molecular structure .

- Purity assessment : HPLC or GC-MS with retention time matching reference standards .

- Physical properties : Melting point, solubility, and stability under varying pH/temperature .

- Documentation : Detailed experimental procedures must be reported to ensure reproducibility, including reagent sources (e.g., Sigma-Aldridge, ≥98% purity) and reaction conditions (e.g., inert atmosphere) .

Q. How should researchers design experiments to assess this compound’s acute toxicity in preclinical models?

- Answer : Follow OECD/ICH guidelines for acute toxicity studies:

- Dose selection : Use a tiered approach (e.g., 10–1000 mg/kg in rodents) to determine LD₅₀ .

- Endpoints : Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology of liver/kidney tissues .

- Controls : Include vehicle and positive controls (e.g., carbon tetrachloride for hepatotoxicity) .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic mechanisms be systematically resolved?

- Answer : Contradictions often arise from assay variability or model-specific responses. Mitigation strategies include:

- Cross-validation : Compare results across multiple assays (e.g., MTT, apoptosis markers, ROS detection) .

- Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify trends .

- Mechanistic studies : Use siRNA knockdown or CRISPR models to isolate pathways (e.g., p53 vs. NF-κB) .

- Transparency : Report negative results and experimental limitations (e.g., cell line heterogeneity) to contextualize findings .

Q. What methodological considerations are critical for optimizing this compound’s analytical detection in complex matrices (e.g., serum)?

- Answer : Key steps involve:

- Sample preparation : Solid-phase extraction (SPE) to reduce matrix interference, validated via recovery rates (≥85%) .

- Instrumentation : LC-MS/MS with MRM transitions for specificity (e.g., m/z 245 → 187 for this compound) .

- Calibration : Use internal standards (e.g., deuterated analogs) to correct for ion suppression .

- Validation : Adhere to FDA bioanalytical guidelines for accuracy (±15% deviation), precision (CV <20%), and LOD/LOQ .

Q. How do researchers balance in vitro and in vivo models when evaluating this compound’s neuroprotective effects?

- Answer :

- In vitro : Use primary neuronal cultures or iPSC-derived neurons to screen dose-dependent effects on oxidative stress markers (e.g., GSH, SOD) .

- In vivo : Prioritize transgenic models (e.g., Aβ-overexpressing mice) for Alzheimer’s-related endpoints, ensuring ethical compliance (IACUC protocols) .

- Translational gaps : Address species-specific metabolism differences via pharmacokinetic studies (e.g., plasma half-life, BBB penetration) .

Methodological Best Practices

- Data Reporting : Use tables to summarize toxicity thresholds (Table 1) or analytical parameters (Table 2), adhering to journal-specific formatting .

- Conflict Management : Pre-register hypotheses on Open Science Framework to reduce bias .

- Literature Reviews : Employ Google Scholar’s “cited by” and “related articles” features to map this compound’s research landscape .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.